![molecular formula C29H36N4O6S B571751 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone CAS No. 1246818-79-0](/img/structure/B571751.png)
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone
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Overview
Description
“N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone” is a compound related to Rabeprazole . It is also known as Rabeprazole sulfone . The empirical formula is C18H21N3O4S and the molecular weight is 375.44 .
Synthesis Analysis
The synthesis of this compound has been examined in over 650 microorganisms . A paper by Yadav and Medarametla discusses the synthesis of degradants and impurities of Rabeprazole . They observed some of the metabolite and impurities during the process of synthesis of Rabeprazole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key KNYNPBSPFHFPML-UHFFFAOYSA-N .Chemical Reactions Analysis
When Rabeprazole was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .Scientific Research Applications
Gastrointestinal Disorders and Ulcers
Rabeprazole sulfone is a proton-pump inhibitor (PPI) used to treat gastrointestinal disorders such as heartburn, acid reflux, and gastro-oesophageal reflux disease (GORD). It suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of gastric parietal cells. Its effectiveness in managing stomach ulcers makes it a valuable therapeutic option .
Degradant and Impurity Characterization
During the synthesis of rabeprazole, impurities and metabolites may form. Identifying and minimizing these impurities is crucial for ensuring the quality and safety of the final drug. Companies producing rabeprazole benefit from synthesizing and characterizing these impurities to achieve high-purity compounds .
Analytical Development and Regulatory Compliance
Rabeprazole sulfone and its related compounds serve as standards for analytical development. Regulatory agencies require thorough characterization of impurities and related substances. Synthesizing and studying these compounds aids in drug quality control and compliance with guidelines .
Microbial Synthesis
Microorganisms can oxidize rabeprazole sulfone to produce sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H benzimidazole (Rabeprazole). Investigating microbial oxidation pathways enhances our understanding of biotransformation processes .
Pharmacokinetics and Metabolism Studies
Understanding how rabeprazole sulfone is metabolized in the body informs dosing regimens and potential drug interactions.
Mechanism of Action
Rabeprazole sodium, a prodrug metabolized by P450 or CYP450, acts as a selective and irreversible proton-pump inhibitor which suppresses gastric acid secretion by specific inhibition of the gastric hydrogen–potassium adenosine triphosphatase (H+, K+ ATPase) enzyme system at the secretory surface of gastric parietal cells .
Future Directions
properties
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKLERWHDSXYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone |
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